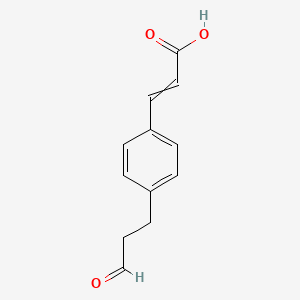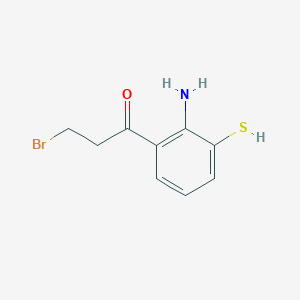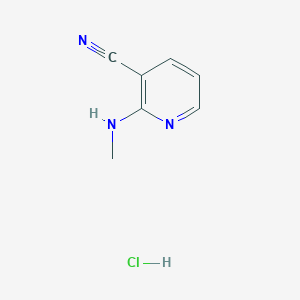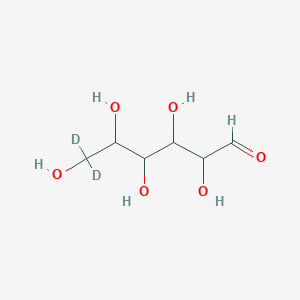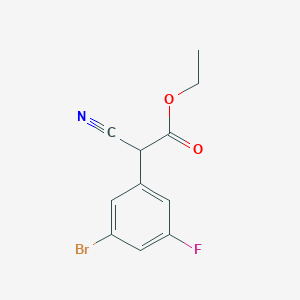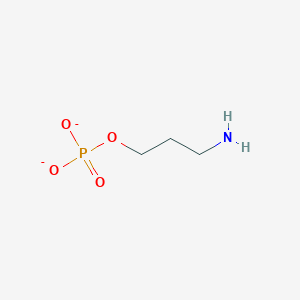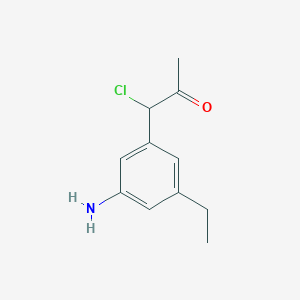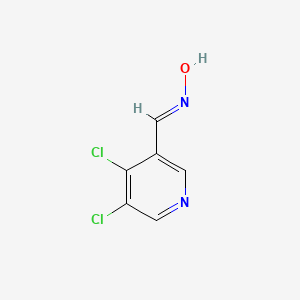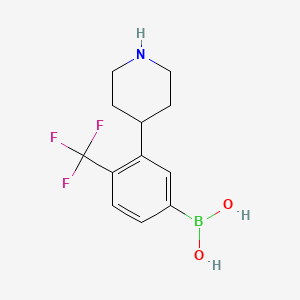
(3-(Piperidin-4-yl)-4-(trifluoromethyl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(Piperidin-4-yl)-4-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative that features a piperidine ring and a trifluoromethyl group attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between boronic acids and halides .
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
(3-(Piperidin-4-yl)-4-(trifluoromethyl)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include boronic esters, difluoromethyl derivatives, and substituted piperidine compounds .
科学研究应用
Chemistry
In chemistry, (3-(Piperidin-4-yl)-4-(trifluoromethyl)phenyl)boronic acid is used as a building block for the synthesis of complex organic molecules. Its boronic acid group allows for versatile coupling reactions, making it valuable in the construction of molecular frameworks .
Biology
In biological research, this compound can be used to develop boron-containing drugs that exhibit unique pharmacological properties. The piperidine ring is a common motif in many bioactive molecules, enhancing the compound’s potential as a drug candidate .
Medicine
In medicine, this compound derivatives are explored for their potential as enzyme inhibitors, particularly in the treatment of cancer and infectious diseases .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and catalysts, due to its unique chemical properties .
作用机制
The mechanism of action of (3-(Piperidin-4-yl)-4-(trifluoromethyl)phenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes .
相似化合物的比较
Similar Compounds
(4-(Trifluoromethyl)phenyl)boronic acid: Lacks the piperidine ring, making it less versatile in biological applications.
(3-(Piperidin-4-yl)phenyl)boronic acid: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
Uniqueness
(3-(Piperidin-4-yl)-4-(trifluoromethyl)phenyl)boronic acid is unique due to the combination of the piperidine ring and the trifluoromethyl group, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile building block in synthetic chemistry and as a candidate for drug development .
属性
分子式 |
C12H15BF3NO2 |
|---|---|
分子量 |
273.06 g/mol |
IUPAC 名称 |
[3-piperidin-4-yl-4-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C12H15BF3NO2/c14-12(15,16)11-2-1-9(13(18)19)7-10(11)8-3-5-17-6-4-8/h1-2,7-8,17-19H,3-6H2 |
InChI 键 |
YLQFZWUTQXOXGU-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=C(C=C1)C(F)(F)F)C2CCNCC2)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



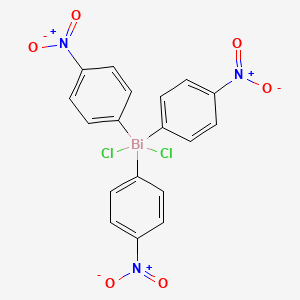
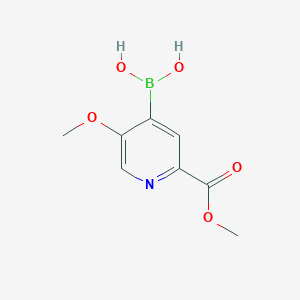
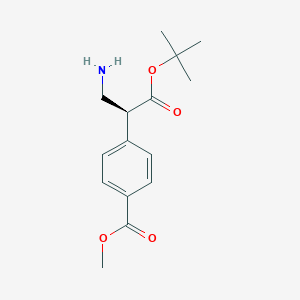
![(1R,3S,4R,5R)-3-amino-4,6,6-trimethylbicyclo[3.1.1]heptan-4-ol](/img/structure/B14072483.png)
